Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Fluorescent Probe Hydrazine Detection Environmental Monitoring

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is the definitive reagent for fluorescence-based hydrazine sensing, providing a validated 3.077 nM detection limit with an unambiguous 'turn-off' mechanism for naked-eye and instrumental readout. Its unique π-conjugated system enables precise catalyst performance quantification (56.2% photoresponsive yield change), making it the essential model substrate for smart catalytic material R&D. Competitive bulk synthesis via magnetically recoverable catalyst achieves 97.4% yield for cost-effective scaling in advanced material and analytical development.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 29707-99-1; 7498-85-3
Cat. No. B2596202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Cyano-3-(1-naphthalenyl)acrylate
CAS29707-99-1; 7498-85-3
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
InChIInChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+
InChIKeyLKIMUVKEQPRZFV-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate: Technical Specifications and Procurement Data for CAS 7498-85-3 / 29707-99-1


Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (CAS 7498-85-3, also 29707-99-1) is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It belongs to the class of α-cyanoacrylates, characterized by a naphthalene ring, a cyano group (-CN), and an acrylate ester moiety . This structure grants it versatility as a synthetic building block for complex molecules, polymers, and specialty chemicals, and makes it a candidate for applications in fluorescence-based sensing and advanced materials .

Why Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate Cannot Be Directly Substituted with Generic Analogs


The performance of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is highly sensitive to its exact molecular structure, making simple substitution with other cyanoacrylates or naphthalene derivatives unreliable. Its specific π-conjugated system, formed by the naphthalenyl and cyanoacrylate groups, dictates key properties like optical behavior and reactivity . For instance, its utility as a fluorescence 'turn-off' probe is a direct consequence of a unique molecular recognition event with hydrazine, leading to a specific photophysical change [1]. This precise, quantifiable response cannot be replicated by other cyanoacrylates lacking the naphthalene moiety or by other naphthalene derivatives without the reactive cyanoacrylate group. Similarly, its reactivity in catalyzed syntheses, as shown by the dramatic 56.2% yield change under photoresponsive catalysis, is a function of its specific steric and electronic profile interacting with a tailored catalyst [2]. Therefore, performance in targeted applications is not a general class property but a compound-specific function.

Quantitative Performance Metrics for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate in Key Research Applications


Fluorescence Probe Performance: Nanomolar Sensitivity and Selective 'Turn-Off' Response to Hydrazine

As a chemodosimetric probe, Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (ECNA) demonstrates a selective fluorescence 'turn-off' response upon exposure to hydrazine hydrate (Hz) [1]. Compared to other naphthalene or cyanoacrylate-based probes that may exhibit moderate sensitivity, ECNA achieves a quantifiably superior limit of detection.

Fluorescent Probe Hydrazine Detection Environmental Monitoring

Photocontrolled Catalytic Synthesis: Quantifying Reactivity Modulation via Catalyst Isomerization

This compound serves as a model substrate for demonstrating a 56.2% change in catalytic yield upon the photoisomerization of an azobenzene-functionalized MOF catalyst (PAC-UN) [1]. This large, light-driven modulation of its synthesis yield is a specific feature enabled by its steric and electronic interaction with this smart catalyst.

Heterogeneous Catalysis Photoresponsive Materials Knoevenagel Condensation

Efficient Synthesis Yields with Recyclable Catalysis: A Practical Advantage for Procurement

The synthesis of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate can be achieved with a high, documented yield of 97.4% using a recoverable Fe3O4@UiO-66-NH2 core-shell nanohybrid catalyst . While 88% yields have been reported via standard methods , the 97.4% yield represents a ~9.4% absolute improvement and, more importantly, is achieved with a catalyst that can be magnetically recovered and reused for at least four consecutive runs without significant loss of activity.

Synthetic Methodology Green Chemistry Process Optimization

Physical Properties for Material Science Applications: Boiling Point and Density for Purification and Formulation

For applications in materials science, such as synthesizing polymers for OLEDs, reliable physical properties are crucial for purification and processing [1]. The compound's reported boiling point and density provide a more concrete basis for experimental planning compared to other analogs where such data may be unavailable or unreliable.

Material Science OLEDs Polymer Chemistry

Validated Research and Procurement Scenarios for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate


Development of Ultra-Sensitive Hydrazine Sensors for Environmental and Industrial Safety

When developing a fluorescence-based sensor for toxic hydrazine detection, Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (ECNA) is the preferred reagent. Its validated detection limit of 3.077 nM [1] provides a 4.6-fold sensitivity advantage over alternative fluorophores, directly enabling quantification of hydrazine at sub-ppb levels. Its specific 'turn-off' mechanism allows for both instrumental and naked-eye detection, facilitating the creation of practical, on-site monitoring devices for wastewater, soil, or workplace air.

Probing and Optimizing Photocontrollable Catalytic Systems

This compound serves as an ideal model substrate for investigating and quantifying the performance of light-switchable heterogeneous catalysts. Its demonstrated 56.2% yield change in response to catalyst photoisomerization [2] makes it a highly sensitive and reliable probe for measuring the 'on/off' ratio of smart catalytic materials. This specific, high-magnitude response provides a clear metric for optimizing catalyst design and is not observed with other common Knoevenagel substrates to the same degree.

Cost-Effective, Large-Scale Synthesis of Naphthalene-Containing Building Blocks

For laboratories or pilot plants requiring this compound in significant quantities, the established synthetic protocol using a Fe3O4@UiO-66-NH2 catalyst is the method of choice. It delivers a superior 97.4% yield and leverages a magnetically recoverable catalyst that maintains activity over multiple cycles. This process reduces both material costs and waste, making it a more economical and sustainable procurement path compared to lower-yielding or non-recoverable catalytic methods.

Synthesis of Polymers with Tailored Optical and Electronic Properties

In material science R&D for applications like OLEDs or specialty polymers, the compound's extended π-conjugated naphthalene-acrylate system is the key feature [3]. Its reliable and well-defined physical properties, such as a boiling point of 428.8 °C and a density of 1.192 g/cm³ , provide a stable and predictable starting point for designing polymers with specific optical and electronic characteristics. This reduces formulation guesswork and accelerates the development of new materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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